molecular formula C20H12N2O5 B3581283 2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one

2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B3581283
M. Wt: 360.3 g/mol
InChI Key: BHFVFIUKXWDNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one” is a synthetic compound. It is related to the nitro phenyls class of anthelmintic drugs . It is structurally related to an herbicide named nitrofen . The compound is also related to Nitroscanate, which is an anthelmintic drug active against nematodes and cestodes in cats and dogs .


Synthesis Analysis

The synthesis of this compound involves the mechanochemical treatment to synthesize target compounds . The yields are compared by both the grinding method and the conventional method . The structure of the intermediate, isothiocyanato-4-(4-nitrophenoxy)benzene, is analyzed by single crystal X-ray studies .


Molecular Structure Analysis

The molecular structure of this compound is characterized by spectral and elemental analyses . The empirical formula is C13H11NO4 .


Chemical Reactions Analysis

The compound undergoes cytochrome P-450 dependent reduction to form reactive species like Ar–NHOH and Ar–NH2, which interact with DNA and perturb its normal functions in different pathogens .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its form as a solid . The SMILES string is [O-]N+=CC=C1OC(C=C2)=CC=C2CO)=O .

Mechanism of Action

The mechanism of action of this compound is related to its ability to kill a variety of microbes and parasites . This property of nitro compounds is certainly related to their ability to kill a variety of microbes and parasites .

Future Directions

The future directions for this compound could involve further evaluation of its efficacy as an anthelmintic . There are findings suggesting that while designing a drug with a biphenyl ether moiety, the simultaneous presence of –NO2 and –NCS functions should be avoided .

Properties

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-20-17-3-1-2-4-18(17)21-19(27-20)13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)22(24)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFVFIUKXWDNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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